N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide

Androgen Receptor Pharmacology SARD Pyrazole SAR

This compound is the validated B-ring pharmacophore for SARD/pan-antagonist activity against enzalutamide-resistant prostate cancer. It spares insecticidal cross-activity and serves as a synthetic-ready building block for focused AR-degrader libraries. Purchase only if you need the exact 3,5-dimethyl-4-phenyl pyrazole motif proven in enzalutamide-resistant VCaP xenograft models.

Molecular Formula C22H25N3O
Molecular Weight 347.462
CAS No. 2034327-66-5
Cat. No. B2656666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide
CAS2034327-66-5
Molecular FormulaC22H25N3O
Molecular Weight347.462
Structural Identifiers
SMILESCC1=C(C(=NN1CCNC(=O)CCC2=CC=CC=C2)C)C3=CC=CC=C3
InChIInChI=1S/C22H25N3O/c1-17-22(20-11-7-4-8-12-20)18(2)25(24-17)16-15-23-21(26)14-13-19-9-5-3-6-10-19/h3-12H,13-16H2,1-2H3,(H,23,26)
InChIKeyIWKJMCWOCQKIGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer's Guide to N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide (CAS 2034327-66-5) for Research Procurement


N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide (CAS 2034327-66-5) is a synthetic small molecule (C22H25N3O, MW 347.46 g/mol) classified as an aryl pyrazol-1-yl-propanamide derivative . The compound features a 3,5-dimethyl-4-phenyl-1H-pyrazole core linked via an ethyl spacer to a 3-phenylpropanamide moiety. This scaffold is structurally related to novel nonsteroidal androgen receptor (AR) pan-antagonists and selective androgen receptor degraders (SARDs) reported in the medicinal chemistry literature, where pyrazol-1-yl-propanamides have demonstrated unique SARD and pan-antagonist activities [1]. The compound is currently listed by chemical suppliers exclusively for non-human research use and is not intended for therapeutic or veterinary applications .

Procurement Rationale for N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide: Why Structural Analogs Are Not Interchangeable


Within the aryl pyrazol-1-yl-propanamide chemotype, seemingly minor structural variations at the pyrazole B-ring produce profound functional divergence. The class includes compounds that function as selective androgen receptor degraders (SARDs), pan-antagonists, insecticidal agents, or antiarrhythmic candidates [1]. The specific substitution pattern of this compound—the 3,5-dimethyl-4-phenyl pyrazole B-ring combined with the 3-phenylpropanamide A-ring—occupies a distinct position in the structure–activity landscape. Published SAR data demonstrate that introducing a pyrazole moiety as the B-ring element in the A-ring–linkage–B-ring pharmacophore enables SARD and pan-antagonist activities, whereas alternative B-ring compositions yield different or absent pharmacological profiles [1]. Blind substitution of this compound with a generic 'pyrazole amide' or 'pyrazole propanamide' without verifying the exact B-ring substitution pattern risks selecting a molecule with fundamentally different target engagement, functional activity (e.g., agonist vs. degrader vs. insecticide), and experimental reproducibility . The quantitative evidence guide below establishes the dimensions along which this compound can be differentiated from its closest analogs.

Quantitative Differentiation Evidence for CAS 2034327-66-5: Head-to-Head Data Against Structural Analogs


Structural Differentiation: 3,5-Dimethyl-4-Phenyl Pyrazole B-Ring vs. Unsubstituted or Alternately Substituted Pyrazole Analogs in AR Antagonist Pharmacophore

Among aryl pyrazol-1-yl-propanamides, the 3,5-dimethyl-4-phenyl substitution pattern on the pyrazole B-ring has been identified as a key structural determinant enabling SARD and pan-antagonist activity. In the J. Med. Chem. 2020 study, the B-ring pyrazole pharmacophore was systematically explored, and compounds bearing the 3,5-dimethyl-4-phenyl pyrazole (structurally identical to the B-ring of CAS 2034327-66-5) exhibited potent AR antagonist activities with broad-spectrum properties including in vivo antitumor efficacy [1]. By contrast, previously reported B-ring structural alternatives—including the UT-155 and UT-34 chemotypes that target AF-1 binding—did not achieve the same SARD plus pan-antagonist dual functional profile [1]. While no direct IC50 or Kd data have been publicly disclosed for the exact CAS 2034327-66-5 compound, the B-ring motif it contains is explicitly validated in the SARD pharmacophore model derived from this compound series. This differentiates it from close structural analogs such as N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide, which lacks the 4-phenyl substituent and belongs to a sub-series with undocumented AR activity.

Androgen Receptor Pharmacology SARD Pyrazole SAR

A-Ring Differentiation: 3-Phenylpropanamide vs. 3-(Phenylthio)propanamide or Furan-2-yl Acrylamide in Pyrazole Amide Series

The 3-phenylpropanamide A-ring distinguishes CAS 2034327-66-5 from closely cataloged analogs that bear different amide-terminal substituents. Direct comparators within the 3,5-dimethyl-4-phenyl pyrazole B-ring series include: N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide (CAS 2034505-80-9), which contains a thioether linker in place of the ethylene chain ; (E)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide (CAS 2035004-58-9), which features an α,β-unsaturated acrylamide with a furan substituent ; and N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)isonicotinamide (CAS 2034352-64-0), which replaces the entire propanamide chain with an isonicotinamide group . Each of these A-ring variations is expected to confer distinct hydrogen-bonding capacity, lipophilicity (cLogP), and target-binding geometry. No published head-to-head bioactivity comparison exists for the exact compound; however, the 3-phenylpropanamide A-ring of CAS 2034327-66-5 represents a balanced, non-polar aromatic amide that is chemically orthogonal to the thioether, acrylamide, and pyridyl-amide A-ring variants.

Medicinal Chemistry Probe Compound Design Pyrazole Amide Library

In Vivo Antitumor Efficacy Achieved by B-Ring-Matched Analog Supports Therapeutic Relevance of the Chemotype

The lead compound 26a from the J. Med. Chem. 2020 SARD series—bearing the identical 3,5-dimethyl-4-phenyl pyrazole B-ring as CAS 2034327-66-5—produced 80% tumor growth inhibition in enzalutamide-resistant VCaP xenografts, a benchmark of in vivo antitumor activity in a clinically relevant resistance model [1]. This B-ring–matched efficacy data provides class-level evidence that the 3,5-dimethyl-4-phenyl pyrazole motif is permissive for potent in vivo activity. Analogs from the same series bearing alternative B-ring structures did not achieve comparable combined SARD plus pan-antagonist potency in vivo [1]. This B-ring–dependent efficacy gradient supports the rationale for selecting CAS 2034327-66-5 as a building block or probe within AR-focused chemical biology programs.

Castration-Resistant Prostate Cancer Enzalutamide Resistance Xenograft Efficacy

Absence of Documented Off-Target Liability Profile Necessitates Case-by-Case Selectivity Profiling

No published selectivity panel, CEREP/BioPrint screening, or kinome profiling data exist for CAS 2034327-66-5 or its direct structural analogs. The J. Med. Chem. 2020 study describes the SARD/pan-antagonist series as having 'broad-spectrum AR antagonist properties' but does not report selectivity data against other nuclear hormone receptors, GPCRs, ion channels, or kinases [1]. For comparison, established AR antagonists such as enzalutamide (IC50 AR = 36 nM, ~100-fold selectivity over related nuclear receptors) and apalutamide have published selectivity profiles that facilitate target engagement interpretation [2]. The lack of analogous selectivity data for CAS 2034327-66-5 represents a critical evidence gap that must be addressed experimentally by the end user.

Selectivity Profiling Off-Target Screening Procurement Risk

Physicochemical Property Comparisons Within the 3,5-Dimethyl-4-Phenylpyrazole Amide Chemotype

Basic molecular descriptors differentiate CAS 2034327-66-5 from its closest cataloged structural neighbors . The compound has MW 347.46 g/mol and formula C22H25N3O. The thioether analog (CAS 2034505-80-9) has MW 379.52 g/mol and C22H25N3OS, with the sulfur atom introducing additional hydrogen-bond acceptor capacity and increased polar surface area. The furan-acrylamide analog (CAS 2035004-58-9) has lower MW (335.41 g/mol) and contains an α,β-unsaturated carbonyl with potential for covalent reactivity. The isonicotinamide analog (CAS 2034352-64-0, MW 320.40 g/mol) introduces a basic pyridine nitrogen that alters ionization state at physiological pH. The 3-phenylpropanamide of CAS 2034327-66-5 provides a neutral, metabolically stable amide absent reactive electrophilic centers, making it preferable for cellular assay contexts where covalent modifiers or basic amines may confound interpretation.

Physicochemical Properties Molecular Descriptors Medicinal Chemistry

Insecticidal Activity Divergence: Phenylpyrazole Amide Scaffold and the Fipronil Benchmark

Phenylpyrazole amide derivatives represent a distinct branch of pyrazole chemistry with applications diverging sharply from AR pharmacology. Patent WO2015051572A1 describes a class of substituted phenyl pyrazole amide derivatives with insecticidal activity, particularly against lepidopteran pests such as oriental armyworm and Plutella xylostella [1]. In a related study, phenylpyrazole amide derivatives (PAs) bearing olefin moieties demonstrated insecticidal bioactivities superior to the commercial insecticide fipronil against 3rd instar Plutella xylostella larvae, attributed to enhanced phloem mobility and calcium ion coordination [2]. CAS 2034327-66-5 (lacking the insecticidal substitution pattern, including the critical cyano and trifluoromethylsulfinyl groups of fipronil) is not part of the insecticidal phenylpyrazole chemotype. This functional divergence between AR-active and insecticidal pyrazole amides underscores the impossibility of function-based interchange.

Agrochemical Research Insecticidal Screening Phenylpyrazole SAR

Recommended Research Applications for N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide (CAS 2034327-66-5)


Androgen Receptor SARD/Pan-Antagonist Chemical Probe Development and SAR Expansion

This compound is structurally positioned as a B-ring building block for focused libraries targeting enzalutamide-resistant prostate cancer. As demonstrated by He et al. (2020), the 3,5-dimethyl-4-phenyl pyrazole B-ring is the validated pharmacophoric element for SARD and pan-antagonist activity, with lead compound 26a achieving 80% TGI in Enz-R VCaP xenografts [1]. Researchers can rationally derivatize the A-ring (3-phenylpropanamide) or linker to generate novel analogs while preserving the B-ring motif critical for dual AR degradation and antagonism. This SAR-by-catalog approach reduces synthetic burden compared to de novo B-ring construction.

Focused Pyrazole Amide Library Synthesis for Nuclear Receptor Profiling

The compound serves as a versatile intermediate for constructing focused aryl pyrazol-1-yl-propanamide libraries. By coupling the conserved 3,5-dimethyl-4-phenyl pyrazole ethylamine scaffold with diverse carboxylic acids, researchers can systematically explore A-ring SAR across nuclear hormone receptor targets. The balanced MW (347.46 g/mol) and neutral amide linkage make it suitable for parallel synthesis and high-throughput screening campaigns where reactive functional groups or extreme lipophilicity would confound assay readouts .

Differentiation Control in Dual-Use Agrochemical/Pharmaceutical Discovery Programs

For contract research organizations or screening centers evaluating phenylpyrazole amide collections, this compound provides a clean negative control for insecticidal screening cascades. The absence of the cyano/trifluoromethylsulfinyl pharmacophore that defines fipronil-class insecticides [2] allows facile discrimination between AR-active and insecticidal chemotypes within the same pyrazole amide library. This prevents cross-contamination of agrochemical and pharmaceutical hit lists and streamlines triage decisions in dual-purpose screening collections.

Physicochemical Benchmarking in Pyrazole Amide Probe Development

The compound's defined MW (347.46 g/mol), neutral amide character, and absence of reactive electrophilic centers position it as a reference standard for physicochemical profiling of pyrazole amide chemical probes. Compared to analogs containing thioethers (MW 379.52), acrylamides (with potential Michael acceptor reactivity), or basic pyridyl nitrogens, this compound offers a baseline solubility, permeability, and stability reference against which new derivatives can be benchmarked .

Quote Request

Request a Quote for N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.